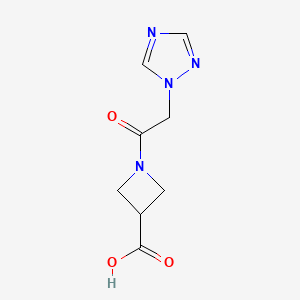
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
The compound “1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol” likely belongs to a class of organic compounds known as amines, which are organic compounds that contain nitrogen . Amines are often used in the pharmaceutical industry and in research .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a cyclopropyl group (a three-membered carbon ring) and a 2-aminoethyl group (a two-carbon chain with an amino group). The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Green Synthesis Approaches
- The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles demonstrates a green chemistry approach, highlighting the environmental benefits of reducing solvent use in chemical synthesis processes (H. Al-Matar et al., 2010).
Reactivity and Synthesis Techniques
- Research on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation shows the potential of these compounds in creating complex molecular structures without degrading sensitive functional groups (A. Sidhom et al., 2018).
Potential for Drug Development
- The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors demonstrates the therapeutic applications of such compounds in designing new drugs with specific biological activities (Meena V Patel et al., 2004).
Heterocyclic Analogues Synthesis
- An efficient approach to synthesizing heterocyclic analogues of Xanthone showcases the versatility of pyrazolone derivatives in generating diverse chemical structures for potential applications in materials science and pharmaceuticals (G. Eller et al., 2006).
Antioxidant and Anticancer Activities
- Studies on the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for antioxidant and anticancer activities highlight the bioactivity potential of pyrazolone derivatives, indicating their usefulness in developing novel therapeutic agents (José Eduardo Cadena-Cruz et al., 2021).
Novel Antipsychotic Agents
- The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents provides insight into the design of new drugs that do not interact with dopamine receptors, a common target of existing antipsychotics (L D Wise et al., 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5-cyclopropyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-3-4-11-8(12)5-7(10-11)6-1-2-6/h5-6,10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDDXGNKUKGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




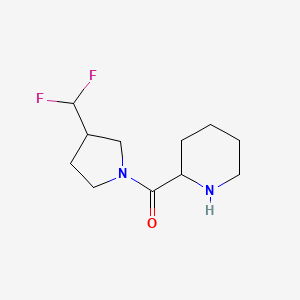
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
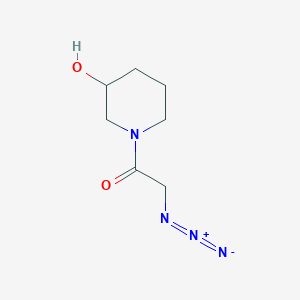
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
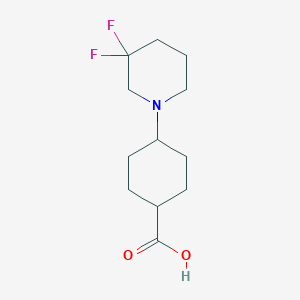
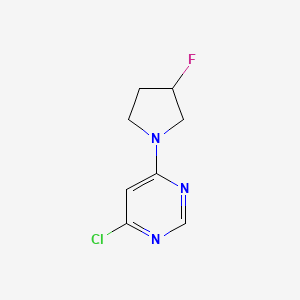
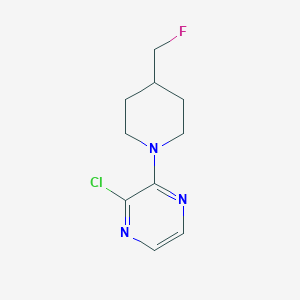



![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
